(±)12(13)-EpOME-d4

Lipidomics Analytical Chemistry Method Validation

(±)12(13)-EpOME-d4 is a stable isotope-labeled analog of the cytochrome P450-derived linoleic acid epoxide, 12(13)-EpOME (also known as isoleukotoxin). It is specifically formulated as a deuterated internal standard, containing four deuterium atoms at the 9, 10, 12, and 13 positions, which ensures near-identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift for detection.

Molecular Formula C18H28D4O3
Molecular Weight 300.5
Cat. No. B1156215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)12(13)-EpOME-d4
Synonyms(±)12,13-EODE-d4; iso-Leukotoxin-d4; (±)-Vernolic Acid-d4
Molecular FormulaC18H28D4O3
Molecular Weight300.5
Structural Identifiers
SMILESCCCCC[C@]1([2H])[C@](O1)([2H])C/C([2H])=C([2H])CCCCCCCC(O)=O
InChIInChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D
InChIKeyCCPPLLJZDQAOHD-FIMKFYBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)12(13)-EpOME-d4: A Deuterated Internal Standard for Quantifying Isoleukotoxin in Bioanalytical Workflows


(±)12(13)-EpOME-d4 is a stable isotope-labeled analog of the cytochrome P450-derived linoleic acid epoxide, 12(13)-EpOME (also known as isoleukotoxin) . It is specifically formulated as a deuterated internal standard, containing four deuterium atoms at the 9, 10, 12, and 13 positions, which ensures near-identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift for detection . This compound is intended exclusively for use in quantitative analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy and precision of 12(13)-EpOME measurements in complex biological matrices [1].

Why Unlabeled (±)12(13)-EpOME or Other Analogs Cannot Substitute for (±)12(13)-EpOME-d4 in Quantitative LC-MS/MS


The use of a non-deuterated analog, such as unlabeled (±)12(13)-EpOME or a structural isomer like 9(10)-EpOME, as an internal standard introduces significant quantification errors due to matrix effects, ion suppression, and variable extraction recovery [1]. Deuterated internal standards like (±)12(13)-EpOME-d4 co-elute with the target analyte under identical chromatographic conditions, compensating for these analytical variations in a way that a non-identical or unlabeled compound cannot . This differential performance is critical for achieving the accuracy and precision required in validated bioanalytical methods, as outlined in the quantitative evidence below.

Verified Differentiation: Quantitative Evidence for Prioritizing (±)12(13)-EpOME-d4


Isotopic Purity: Ensuring Reliable Quantification Without Cross-Talk

The isotopic purity of (±)12(13)-EpOME-d4 is guaranteed to be ≥99% for all deuterated forms (d1-d4), minimizing the presence of the unlabeled (d0) species that would otherwise contribute to the analyte signal and lead to an overestimation of endogenous 12(13)-EpOME concentrations . In contrast, generic, unlabeled 12(13)-EpOME standards have no isotopic purity specification, as they are not designed for use as internal standards. This high purity is essential for achieving accurate baseline resolution and low limits of quantification in LC-MS/MS assays .

Lipidomics Analytical Chemistry Method Validation

Analytical Specificity: Mass Shift Enables Clear Differentiation from Endogenous Analyte

(±)12(13)-EpOME-d4 has a molecular weight of 300.5 g/mol (C18H28D4O3), which is +4 Da relative to the unlabeled 12(13)-EpOME (296.5 g/mol, C18H32O3) . This distinct mass difference allows for clear separation in the mass spectrometer's first quadrupole (Q1), preventing the internal standard's signal from interfering with the analyte's ion channel. Conversely, using an unlabeled analog like 12(13)-EpOME would result in complete spectral overlap, making it impossible to distinguish between the spiked standard and the endogenous compound .

Mass Spectrometry Metabolomics Stable Isotope Labeling

Methodological Validation: Correcting for Sample Preparation Variability

The use of a deuterated internal standard like (±)12(13)-EpOME-d4 is explicitly recommended to correct for losses during sample preparation and to account for ion suppression or enhancement effects in the MS source [1]. While no head-to-head recovery data for this specific compound was found, the class of deuterated internal standards is known to provide superior correction compared to non-deuterated analogs, which can exhibit different extraction efficiencies and ionization behavior . A published LC-MS/MS protocol for plasma analysis outlines the addition of a deuterated internal standard mixture containing 12(13)-EpOME-d4 to 100 µL of plasma, highlighting its role in achieving reliable quantitation .

Bioanalysis Lipid Extraction LC-MS/MS Method Development

High-Value Application Scenarios for (±)12(13)-EpOME-d4 in Research and Bioanalysis


Accurate Quantification of Isoleukotoxin in Preclinical and Clinical Lipidomics Studies

Employ (±)12(13)-EpOME-d4 as the primary internal standard in LC-MS/MS methods to precisely measure changes in 12(13)-EpOME concentrations in plasma, serum, or tissue samples. The +4 Da mass shift and ≥99% isotopic purity are essential for distinguishing the standard from the endogenous analyte and achieving the sensitivity required to detect low-abundance lipid mediators in complex biological matrices, as demonstrated in validated plasma oxylipin analysis protocols .

Validating Analytical Methods for Cytochrome P450 and sEH Pathway Investigations

Use (±)12(13)-EpOME-d4 to establish calibration curves and validate recovery rates during method development for studies focused on the CYP2J2, CYP2C8, and CYP2C9-mediated metabolism of linoleic acid or the subsequent hydrolysis of 12(13)-EpOME by soluble epoxide hydrolase (sEH) . The internal standard corrects for sample-to-sample variability in extraction and ionization [1], enabling the robust, quantitative comparison of enzymatic activity or drug effects across different experimental groups.

Ensuring Data Integrity in Oxidative Stress and Inflammation Research

Incorporate (±)12(13)-EpOME-d4 into targeted lipidomics workflows to monitor the generation of isoleukotoxin, a linoleic acid epoxide formed during the neutrophil oxidative burst . The use of a deuterated standard is critical for generating reproducible data on 12(13)-EpOME levels, which are investigated for their roles in conditions like acute respiratory distress syndrome (ARDS) and mitochondrial dysfunction . This approach ensures that reported changes in analyte concentration reflect true biological variation rather than analytical artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)12(13)-EpOME-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.